12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a benzene ring fused to a chromene and oxazine ring, with a chlorine atom and a methylbenzyl group attached. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated benzyl derivative with a suitable chromene precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or acetone and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzene ring allows for electrophilic aromatic substitution reactions, where oxidizing agents can introduce functional groups onto the ring.
Reduction: The oxazine ring can be reduced under hydrogenation conditions to yield corresponding amines.
Scientific Research Applications
12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzene and chromene rings allow for π-π interactions with aromatic amino acids in proteins, while the oxazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds include other benzoxazine derivatives and chromene-based molecules. Compared to these, 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to the presence of both a chlorine atom and a methylbenzyl group, which confer distinct chemical reactivity and biological activity. Other similar compounds include:
- 6-chloro-3-(4-chlorophenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-one
- 6-chloro-3-(4-methylphenyl)-2H-1,3-benz-oxazine-2,4-(3H)-dithione .
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
12-chloro-3-[(4-methylphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22ClNO3/c1-14-6-8-15(9-7-14)11-25-12-19-21-18(10-20(24)22(19)27-13-25)16-4-2-3-5-17(16)23(26)28-21/h6-10H,2-5,11-13H2,1H3 |
InChI Key |
NRFBXHKMQXXONI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
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